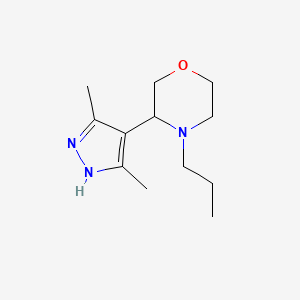
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is a heterocyclic compound that features a pyrazole ring fused with a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine typically involves the formation of the pyrazole ring followed by the introduction of the morpholine moiety. One common method starts with the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with morpholine under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications compared to similar compounds that may only contain one of these rings .
生物活性
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its structural characteristics, synthesis, and various biological applications.
Biological Activity
The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Pyrazole compounds are known to exhibit a broad spectrum of pharmacological activities, including:
- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammation .
- Anticancer : Various studies have indicated that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth .
- Antiviral : Some pyrazole derivatives exhibit activity against viral infections by interfering with viral replication processes .
- Antibacterial and Antifungal : Research has demonstrated the efficacy of pyrazole derivatives against various bacterial and fungal strains .
Case Studies
- Integrin Inhibition : A study highlighted the efficacy of pyrazole-containing compounds in targeting integrins involved in cell adhesion and migration. The compound (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride exhibited high affinity for the αvβ6 integrin with a pK_i value of 11. This suggests potential applications in treating conditions like idiopathic pulmonary fibrosis .
- Computational Studies : Molecular docking simulations have been employed to predict the binding affinities of various pyrazole derivatives to biological targets. These studies indicate that modifications in the pyrazole structure can significantly enhance its biological activity .
Research Findings
Recent literature reviews have summarized the biological activities associated with pyrazole derivatives:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes leading to reduced inflammation. |
| Anticancer | Induction of apoptosis and inhibition of cancer cell proliferation. |
| Antiviral | Interference with viral replication mechanisms. |
| Antibacterial | Effective against various bacterial strains through different mechanisms. |
| Antifungal | Efficacy against fungal infections demonstrated through various assays. |
特性
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-4-5-15-6-7-16-8-11(15)12-9(2)13-14-10(12)3/h11H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLFAVIHUSDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOCC1C2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














